molecular formula C5H8ClN5O B13139218 Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- CAS No. 64887-39-4

Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-

Cat. No.: B13139218
CAS No.: 64887-39-4
M. Wt: 189.60 g/mol
InChI Key: REXCLWKJLFTPJC-UHFFFAOYSA-N
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Description

2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of 4-amino-6-chloro-1,3,5-triazine with ethanolamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.

    Pathways Involved: It induces cell cycle arrest at the G0/G1 and G2/M phases and promotes apoptosis through the activation of caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol
  • 2-((4-amino-6-ethyl-1,3,5-triazin-2-yl)amino)ethanol
  • 2-((4-amino-6-phenyl-1,3,5-triazin-2-yl)amino)ethanol

Uniqueness

2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol is unique due to the presence of the chlorine atom in the triazine ring, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds.

Properties

CAS No.

64887-39-4

Molecular Formula

C5H8ClN5O

Molecular Weight

189.60 g/mol

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol

InChI

InChI=1S/C5H8ClN5O/c6-3-9-4(7)11-5(10-3)8-1-2-12/h12H,1-2H2,(H3,7,8,9,10,11)

InChI Key

REXCLWKJLFTPJC-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC1=NC(=NC(=N1)N)Cl

Origin of Product

United States

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